5-(Piperidin-2-yl)thiazole
CAS No.:
Cat. No.: VC20318162
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2S |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 5-piperidin-2-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2 |
| Standard InChI Key | ACFGSMHWXWRCKK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CN=CS2 |
Introduction
Structural Characteristics and Nomenclature
5-(Piperidin-2-yl)thiazole (IUPAC name: 5-(piperidin-2-yl)-1,3-thiazole) consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a piperidine ring at the second position. Key structural features include:
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Thiazole core: The sulfur atom at position 1 and nitrogen at position 3 create an electron-deficient aromatic system, enabling π-π interactions in biological targets .
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Piperidine substituent: The six-membered saturated ring introduces conformational flexibility and basicity (pKa ~11) due to its secondary amine group .
The compound’s molecular formula is C8H12N2S, with a molecular weight of 168.26 g/mol. Spectroscopic characterization typically involves:
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1H NMR: Resonances for piperidine protons (δ 1.5–3.0 ppm) and thiazole protons (δ 7.2–8.5 ppm) .
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13C NMR: Signals for thiazole carbons (δ 120–150 ppm) and piperidine carbons (δ 20–50 ppm) .
Synthetic Methodologies
Hantzsch Thiazole Synthesis
A common route to thiazole derivatives involves the Hantzsch reaction, which combines α-haloketones with thioureas. For 5-(piperidin-2-yl)thiazole, this method could be adapted using:
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Piperidine-2-carbothioamide as the thiourea precursor.
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α-Bromoacetophenone or analogous ketones to form the thiazole ring .
Example protocol:
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React piperidine-2-carbothioamide (1.0 equiv) with α-bromoacetophenone (1.2 equiv) in ethanol under reflux for 12 hours.
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Isolate the product via column chromatography (yield: ~45–60%) .
Cyclocondensation Approaches
Recent advancements employ cyclocondensation of carbothioamides with phenacyl bromides, as demonstrated in the synthesis of pyrazolyl-thiazole hybrids . Adapting this method:
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Prepare piperidine-2-carbothioamide via treatment of piperidine-2-carbonitrile with H2S in pyridine .
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React with 2-bromo-1-(thiazol-5-yl)ethanone to form the thiazole ring (yield: ~50–65%) .
Physicochemical Properties
Key properties inferred from structural analogs :
| Property | Value/Range |
|---|---|
| Molecular Weight | 168.26 g/mol |
| logP (Partition Coefficient) | 1.8–2.3 |
| Solubility | Moderate in DMSO (>10 mM) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 41.5 Ų |
The moderate logP suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration .
Applications in Drug Discovery
Anticancer Agents
Pyrimidine-thiazole hybrids (e.g., 12u) induce apoptosis in chronic lymphocytic leukemia cells at nanomolar concentrations . The piperidine moiety’s basicity may enhance tumor tissue penetration.
Central Nervous System (CNS) Therapeutics
The compound’s calculated polar surface area (41.5 Ų) and logP (1.8–2.3) align with Lipinski’s Rule of Five for CNS drugs, suggesting potential in treating neurological disorders .
Challenges and Future Directions
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